1-benzyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-2-one
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Description
This compound is related to donepezil, a medication used for Alzheimer’s disease . Donepezil is a selective acetylcholinesterase inhibitor with 100% oral bioavailability and a 70-hour half-life . The success of donepezil in managing neurodegenerative disorders has spurred extensive research into its synthesis and structural modifications .
Synthesis Analysis
The synthesis of donepezil and its derivatives has been the focus of many studies . Various synthetic approaches have been evaluated for their efficiency, cost, toxicity, and scalability . These methods range from traditional hazardous chemicals to eco-friendly strategies . A study has also examined the racemization of the C-terminal amino acid (Ala) in various solvents during coupling .Molecular Structure Analysis
The molecular structure of this compound has been studied extensively . For instance, the crystal structure was solved by direct methods and refined by full-matrix least squares to a final R-value of 0.050 with 3751 unique reflections .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of peptide synthesis . The reaction occurred without substantial racemization in various solvents .Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (dmtmm), are known to act as condensing agents . They facilitate the formation of amide and ester bonds, suggesting that the primary targets could be carboxylic acids and amines or alcohols .
Mode of Action
The compound interacts with its targets (carboxylic acids and amines or alcohols) to form amide or ester bonds . This is achieved through a condensation reaction, where a water molecule is eliminated during the bond formation . The reaction can be performed in one step at room temperature and under atmospheric conditions .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving the synthesis of amides and esters . The downstream effects include the formation of new compounds with amide or ester linkages.
Result of Action
The result of the compound’s action is the formation of new compounds with amide or ester bonds . This can lead to the synthesis of a wide range of bioactive compounds, including peptides and ester-linked compounds. The exact molecular and cellular effects would depend on the specific compounds formed during the reaction.
Action Environment
The action, efficacy, and stability of 1-Benzyl-4-(4,6-Dimethoxy-1,3,5-Triazin-2-yl)Piperazin-2-one can be influenced by various environmental factors. For instance, the compound can mediate amidation reactions in alcohol and aqueous solutions . Moreover, the reaction can be performed under atmospheric conditions without the need for drying the solvent . The compound’s stability might be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.
Properties
IUPAC Name |
1-benzyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-23-15-17-14(18-16(19-15)24-2)21-9-8-20(13(22)11-21)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLHAJRFISSLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCN(C(=O)C2)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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